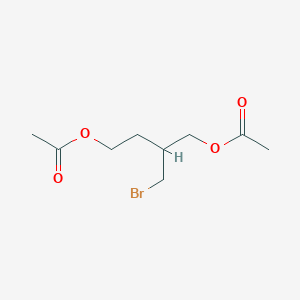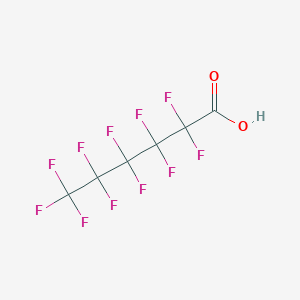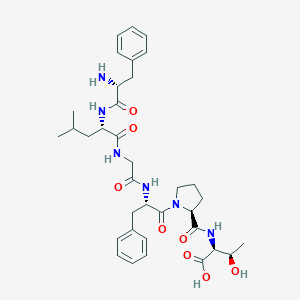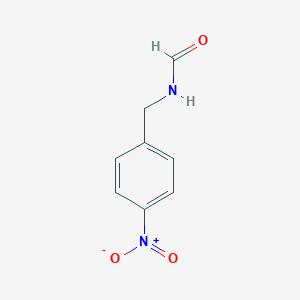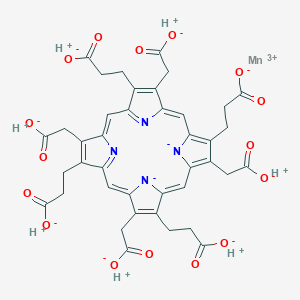
Mn(III) Uroporphyrin I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mn(III) Uroporphyrin I is a metalloporphyrin compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized through a series of chemical reactions, and it has been found to have a wide range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Mn(III) Uroporphyrin I has been extensively studied for its potential applications in scientific research. This compound has been found to have antioxidant properties, which make it useful for studying oxidative stress in cells and tissues. Additionally, Mn(III) Uroporphyrin I has been shown to have anti-inflammatory effects, which make it useful for studying inflammatory diseases.
Mécanisme D'action
The mechanism of action of Mn(III) Uroporphyrin I is related to its antioxidant properties. This compound is able to scavenge free radicals and reactive oxygen species, which can cause oxidative damage to cells and tissues. Additionally, Mn(III) Uroporphyrin I has been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to the development of inflammatory diseases.
Effets Biochimiques Et Physiologiques
Mn(III) Uroporphyrin I has a wide range of biochemical and physiological effects. This compound has been shown to protect against oxidative damage in cells and tissues, which can contribute to the development of various diseases. Additionally, Mn(III) Uroporphyrin I has been shown to have anti-inflammatory effects, which make it useful for studying inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Mn(III) Uroporphyrin I has several advantages for use in lab experiments. This compound is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in scientific research. Additionally, Mn(III) Uroporphyrin I has been shown to have a wide range of biochemical and physiological effects, which make it useful for studying various diseases and physiological processes.
However, there are also some limitations to the use of Mn(III) Uroporphyrin I in lab experiments. This compound can be expensive to synthesize, and it may not be readily available in some laboratories. Additionally, the effects of Mn(III) Uroporphyrin I may be dependent on the concentration used, which can make it difficult to compare results between different studies.
Orientations Futures
There are several future directions for the study of Mn(III) Uroporphyrin I. One potential direction is to further explore the antioxidant and anti-inflammatory properties of this compound, and to investigate its potential applications in the treatment of various diseases. Additionally, future studies could focus on optimizing the synthesis and purification methods for Mn(III) Uroporphyrin I, in order to make this compound more widely available for scientific research.
Conclusion:
Mn(III) Uroporphyrin I is a metalloporphyrin compound that has been extensively studied for its potential applications in scientific research. This compound has antioxidant and anti-inflammatory properties, and it has been shown to have a wide range of biochemical and physiological effects. While there are some limitations to the use of Mn(III) Uroporphyrin I in lab experiments, this compound has great potential for further study and development in the field of scientific research.
Méthodes De Synthèse
Mn(III) Uroporphyrin I is synthesized through the reaction of uroporphyrinogen III with Mn(III) in the presence of a strong acid. This reaction results in the formation of Mn(III) Uroporphyrin I, which can be purified through a series of chromatographic techniques. The synthesis of this compound is relatively straightforward and can be performed using standard laboratory equipment.
Propriétés
Numéro CAS |
139385-04-9 |
|---|---|
Nom du produit |
Mn(III) Uroporphyrin I |
Formule moléculaire |
C40H35MnN4O16 |
Poids moléculaire |
882.7 g/mol |
Nom IUPAC |
hydron;manganese(3+);3-[7,12,17-tris(2-carboxylatoethyl)-3,8,13,18-tetrakis(carboxylatomethyl)porphyrin-21,24-diid-2-yl]propanoate |
InChI |
InChI=1S/C40H38N4O16.Mn/c45-33(46)5-1-17-21(9-37(53)54)29-14-26-19(3-7-35(49)50)23(11-39(57)58)31(43-26)16-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)15-27-18(2-6-34(47)48)22(10-38(55)56)30(42-27)13-25(17)41-29;/h13-16H,1-12H2,(H10,41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60);/q;+3/p-3 |
Clé InChI |
OPIYITUFDWQFPD-UHFFFAOYSA-K |
SMILES |
[H+].[H+].[H+].[H+].[H+].[H+].[H+].C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1[N-]5)CC(=O)[O-])CCC(=O)[O-])C(=C4CCC(=O)[O-])CC(=O)[O-])C(=C3CCC(=O)[O-])CC(=O)[O-])[N-]2)CC(=O)[O-])CCC(=O)[O-].[Mn+3] |
SMILES canonique |
[H+].[H+].[H+].[H+].[H+].[H+].[H+].C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1[N-]5)CC(=O)[O-])CCC(=O)[O-])C(=C4CCC(=O)[O-])CC(=O)[O-])C(=C3CCC(=O)[O-])CC(=O)[O-])[N-]2)CC(=O)[O-])CCC(=O)[O-].[Mn+3] |
Synonymes |
Mn(III) uroporphyrin I MnUROP-I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



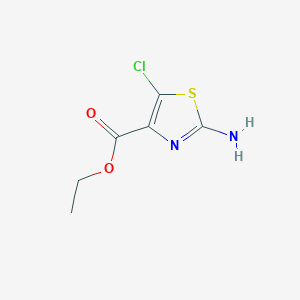
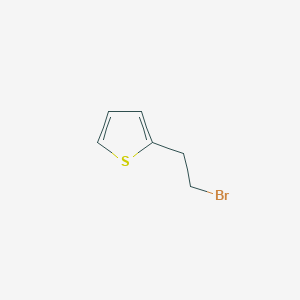
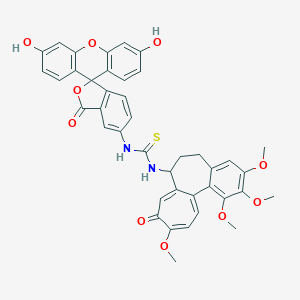
![Cyclopenta[c][1]benzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro-](/img/structure/B149279.png)
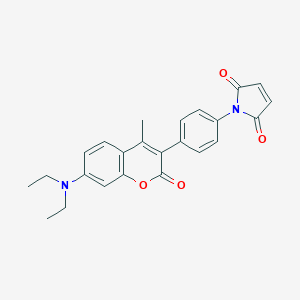
![[(3Ar,4R,6E,10E,11aR)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B149281.png)


